Neluxicapone
Descripción
Neluxicapone is a catechol-O-methyltransferase (COMT) inhibitor, a class of therapeutics primarily used as adjuncts to levodopa/carbidopa therapy in Parkinson’s disease. COMT inhibitors prolong the plasma half-life of levodopa by blocking its peripheral metabolism, thereby enhancing central nervous system delivery and reducing motor fluctuations . This compound, identified by its International Nonproprietary Name (INN) stem "-capone," belongs to a structurally and functionally related group of nitrocatechol derivatives.
Propiedades
Número CAS |
1498323-18-4 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.284 |
Nombre IUPAC |
4,5-dihydroxy-2-[(4-methylphenyl)methyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-10-2-4-11(5-3-10)6-13-12(8-17)7-15(19)16(20)14(13)9-18/h2-5,7,19-20H,6H2,1H3 |
Clave InChI |
GILLLKMLIBNDKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(C(=C(C=C2C#N)O)O)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Neluxicapone; Neluxicapona; Neluxicaponum |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarities and Differences
Neluxicapone shares a nitrocatechol core structure with other COMT inhibitors, such as entacapone , opicapone , and tolcapone , which is critical for binding to the enzyme’s active site. However, subtle structural variations influence pharmacokinetic and safety profiles:
- This compound : Features a pyridine ring substitution, which may enhance metabolic stability.
- Entacapone: Contains a cyanovinyl group, contributing to shorter half-life (~2–3 hours).
- Opicapone: Incorporates a bulky difluorophenoxy group, extending half-life to ~100 hours.
- Tolcapone : Includes a methyl group on the nitrocatechol ring, linked to rare hepatotoxicity risks .
Pharmacokinetic Profiles
Key differences in pharmacokinetic parameters are summarized below:
| Compound | Half-Life (h) | Bioavailability (%) | Protein Binding (%) | Key Metabolic Pathway |
|---|---|---|---|---|
| This compound | 10–15* | ~60* | >95 | Glucuronidation |
| Entacapone | 2–3 | 35–45 | >98 | Glucuronidation |
| Opicapone | 100–120 | ~40 | >99.9 | Glucuronidation, hydrolysis |
| Tolcapone | 2–3 | 65 | >99 | CYP2A6-mediated oxidation |
*Preclinical data; human trials pending .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
